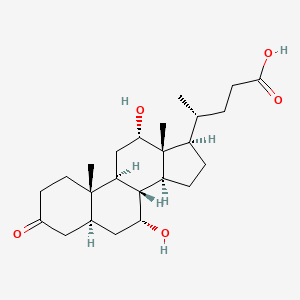

3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid

概要

説明

3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid is a bile acid derivative that plays a significant role in various biological processes. It is a 3-oxo steroid, which means it is derived from cholic acid where the hydroxy group at position 3 has undergone formal oxidation to the corresponding ketone

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid typically involves the oxidation of cholic acid derivatives. One common method includes the use of sodium hypochlorite as an oxidizing agent at controlled temperatures, followed by purification steps to obtain the desired product . Another approach involves the reduction of 3,7-, 3,12-, and 3,7,12-oxo derivatives to produce the hydroxy and dihydroxy derivatives .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation reactions using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to achieve the desired product quality .

化学反応の分析

Types of Reactions: 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxy groups to ketones.

Reduction: Reduction of ketone groups to hydroxy groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidizing Agents: Sodium hypochlorite, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, acetic acid.

Major Products: The major products formed from these reactions include various hydroxy and keto derivatives of the parent compound .

科学的研究の応用

Biochemical Applications

Bile Acid Metabolism

3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid plays a significant role in bile acid metabolism. It is involved in the conversion to isocholic acid through enzymatic reactions in the liver. Studies have shown that human liver preparations can convert this compound into isocholic acid predominantly in the presence of NADPH, indicating its relevance in metabolic pathways related to bile acids .

Synthesis of Hydroxy Derivatives

This compound serves as a precursor for the synthesis of various hydroxy derivatives. For instance, researchers have successfully synthesized 7- and 12-hydroxy derivatives by reducing the keto groups present in the molecule. This method has demonstrated satisfactory yields and highlights the compound's utility in synthetic organic chemistry .

Pharmacological Applications

Therapeutic Potential

The therapeutic implications of this compound are primarily linked to its role in cholesterol metabolism and lipid regulation. By influencing bile acid synthesis and metabolism, it may contribute to the management of cholesterol levels in the body, which is crucial for preventing cardiovascular diseases .

Research on Metabolic Disorders

Several studies have investigated the compound's effects on metabolic disorders. For example, its impact on lipid profiles and glucose metabolism has been explored in animal models. The findings suggest that this compound may help regulate metabolic processes, offering potential strategies for managing conditions such as obesity and diabetes .

Case Study 1: Isocholic Acid Formation

A detailed study examined the formation of isocholic acid from this compound using human liver preparations. The results indicated that this conversion is enzyme-specific and dependent on co-factors like NADPH and NADH, emphasizing the compound's complex role in human metabolism .

Case Study 2: Synthesis Techniques

Researchers have developed methods for synthesizing various hydroxy derivatives from this compound through reduction techniques. The use of sodium borohydride for reducing keto groups yielded high purity products, demonstrating the compound's versatility in synthetic applications .

作用機序

The mechanism of action of 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid involves its interaction with specific molecular targets and pathways in the body. As a bile acid derivative, it plays a role in the emulsification and absorption of dietary fats. It also acts as a signaling molecule, influencing various metabolic processes . The compound’s effects are mediated through its interaction with nuclear receptors and enzymes involved in bile acid metabolism .

類似化合物との比較

Cholic Acid: The parent compound from which 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid is derived.

Chenodeoxycholic Acid: Another bile acid with similar metabolic roles.

Deoxycholic Acid: A bile acid involved in the emulsification of fats.

Uniqueness: this compound is unique due to its specific oxidation state and functional groups, which confer distinct chemical properties and biological activities compared to other bile acids .

生物活性

3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid, also known as 7-ketodeoxycholic acid, is a bile acid derivative with significant biological activity. This compound is characterized by its unique molecular structure, which includes a keto group at position 3 and hydroxy groups at positions 7 and 12 on the steroid backbone. Its molecular formula is C24H38O5, with a molecular weight of approximately 406.56 g/mol. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and comparisons with related compounds.

The synthesis of this compound typically involves the oxidation of cholic acid derivatives. Common methods include:

- Oxidation with Sodium Hypochlorite : A prevalent method that allows for controlled oxidation conditions.

- Use of Silver Carbonate-Celite : This method selectively oxidizes bile acid methyl esters to yield various 3-keto bile acids .

Biological Activities

This compound exhibits several notable biological activities:

- Bile Acid Metabolism : As a bile acid derivative, it plays a crucial role in the emulsification and absorption of dietary fats in the intestines.

- Signaling Molecule : It acts as a signaling molecule influencing metabolic processes such as glucose metabolism and lipid homeostasis .

- Potential Therapeutic Applications : Research indicates its involvement in treating metabolic disorders and liver diseases due to its role in bile acid metabolism.

The mechanism of action for this compound involves its interaction with specific receptors and pathways within the body:

- FXR Activation : It may activate the farnesoid X receptor (FXR), which regulates bile acid synthesis and transport.

- Impact on Gut Microbiota : It influences gut microbiota composition, which can affect metabolic health .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other related bile acids:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Cholic Acid | C24H40O5 | Parent compound; lacks keto group at position 3 |

| Chenodeoxycholic Acid | C24H40O5 | Different hydroxyl positioning (3α-hydroxy) |

| Deoxycholic Acid | C24H40O4 | Lacks keto group at position 3 |

| Lithocholic Acid | C24H40O3 | Lacks keto group at position 3 |

This table illustrates how the structural differences confer distinct biological activities and properties to each compound.

Case Studies and Research Findings

- Metabolomics Studies : Research involving Goto-Kakizaki rats has shown increased levels of 3-Oxocholic acid post-surgery, indicating its metabolic role in response to physiological changes .

- Therapeutic Applications : Studies have explored its potential in treating conditions like cholestasis and other liver-related disorders due to its ability to modulate bile acid synthesis and metabolism.

- Proteomics Research : The compound is utilized as a biochemical tool in proteomics for studying protein interactions and functions related to bile acids .

特性

IUPAC Name |

(4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-20,22,26-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKUSRBIIZNLHZ-DXTOHYNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。